N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline
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Overview
Description
N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-N-[4-(8-METHYL-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)PHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a cyclopentaquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-N-[4-(8-METHYL-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)PHENYL]AMINE typically involves a multi-step process. The initial step often includes the formation of the dichlorophenylmethylidene intermediate, followed by its reaction with the cyclopentaquinoline derivative under controlled conditions. Common reagents used in these reactions include strong bases and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-N-[4-(8-METHYL-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)PHENYL]AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-N-[4-(8-METHYL-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)PHENYL]AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-N-[4-(8-METHYL-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)PHENYL]AMINE involves its interaction with specific molecular targets. It may bind to nuclear receptors or enzymes, leading to modulation of gene expression or enzymatic activity . The pathways involved can include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but lacks the complex quinoline structure.
Cyclopentaquinoline Derivatives: Similar in the quinoline moiety but differ in the substituents on the phenyl ring.
Uniqueness
N-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-N-[4-(8-METHYL-3A,4,5,9B-TETRAHYDRO-3H-CYCLOPENTA[C]QUINOLIN-4-YL)PHENYL]AMINE is unique due to its combination of the dichlorophenyl and cyclopentaquinoline structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H22Cl2N2 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-N-[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]methanimine |
InChI |
InChI=1S/C26H22Cl2N2/c1-16-5-12-25-23(13-16)21-3-2-4-22(21)26(30-25)17-7-10-20(11-8-17)29-15-18-6-9-19(27)14-24(18)28/h2-3,5-15,21-22,26,30H,4H2,1H3 |
InChI Key |
JAHNEERZSBIKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)N=CC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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